2-(3,4-Dimethylphenyl)indolizine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

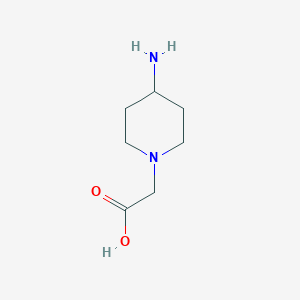

2-(3,4-Dimethylphenyl)indolizine is a cyclic compound with the molecular formula C16H15N . It is a nitrogen-containing heterocycle .

Synthesis Analysis

Indolizine derivatives, including 2-(3,4-Dimethylphenyl)indolizine, can be synthesized using various methods. One of the most common methods is the radical cyclization/cross-coupling . This method is gaining attention due to its unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)indolizine consists of a nitrogen-containing heterocycle . The average mass of the molecule is 221.297 Da .

Chemical Reactions Analysis

The synthesis of indolizines, including 2-(3,4-Dimethylphenyl)indolizine, often involves radical cyclization/cross-coupling . This method is gaining popularity due to its efficiency in constructing heterocycles and forming C–C or C–X bonds .

Physical And Chemical Properties Analysis

2-(3,4-Dimethylphenyl)indolizine has a molecular formula of C16H15N . The average mass of the molecule is 221.297 Da .

Applications De Recherche Scientifique

Biological Activities

Indolizine, which includes 2-(3,4-Dimethylphenyl)indolizine, is a nitrogen-containing heterocycle that has a variety of potential biological activities . This suggests that it could be used in the development of new pharmaceuticals.

Organic Fluorescent Molecules

Some indolizine derivatives, including potentially 2-(3,4-Dimethylphenyl)indolizine, have excellent fluorescence properties . This means they could be used as organic fluorescent molecules for biological and material applications.

Synthesis of Indolizine Derivatives

The compound could be used in the synthesis of indolizine derivatives . These derivatives could have a wide range of applications, depending on their specific properties.

Radical Cyclization/Cross-Coupling

Indolizine and its derivatives can be synthesized through radical cyclization/cross-coupling . This method has unique advantages such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

Construction of Indolizine Ring

The compound could be used as a building block for the construction of the indolizine ring . This could be useful in the synthesis of complex organic molecules.

Fused Structure with Pyrrolo[1,2-c]pyrimidine

A new indolizine scaffold fused with pyrrolo[1,2-c]pyrimidine was achieved via one-pot three-component coupling followed by an oxidative cyclization reaction . This could open up new avenues in the synthesis of complex organic molecules.

Orientations Futures

Indolizine derivatives, including 2-(3,4-Dimethylphenyl)indolizine, have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . Therefore, the development of novel approaches for the synthesis of indolizine and its derivatives is anticipated .

Mécanisme D'action

Target of Action

Indolizine derivatives, to which 2-(3,4-dimethylphenyl)indolizine belongs, have been found to exhibit diverse biological activities . This suggests that they likely interact with multiple targets within the body.

Mode of Action

It is known that indolizine derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)indolizine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-12-6-7-14(9-13(12)2)15-10-16-5-3-4-8-17(16)11-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFGSRYGJQRHAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2709266.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)

![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)

![N-cyclopropyl-2-ethoxy-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2709277.png)

![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methoxyimino)methyl]-2-methylmalonamide](/img/structure/B2709281.png)

![N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2709284.png)

![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)

![Methyl (E)-4-[[(2S,4S)-4-fluoro-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl-methylamino]-4-oxobut-2-enoate](/img/structure/B2709288.png)